1-phenylethyl N-(2-diethylaminoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

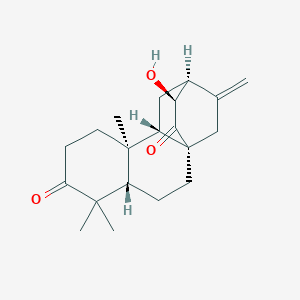

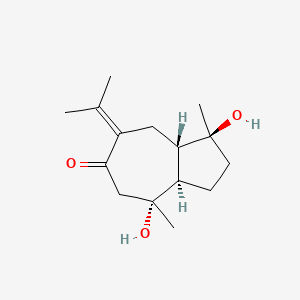

Elatoside I belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Elatoside I exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, elatoside i is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, elatoside i can be found in green vegetables. This makes elatoside i a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Fragmentation for Optically Pure Compounds

- Study 1: Research conducted by Schönenberger and Brossi (1986) in "Helvetica Chimica Acta" explored the fragmentation of optically active (1-phenylethyl)ureas in alcohols, which resulted in the creation of optically pure secondary amines and alkyl carbamates. This process is significant for the resolution of racemic mixtures of amines, particularly for biologically important compounds (Schönenberger & Brossi, 1986).

Metabolism in Biological Systems

- Study 2: Hodgson and Casida (1961) in "Biochemical Pharmacology" investigated the metabolism of N:N-dialkyl carbamates by rat liver microsomes, highlighting the enzymatic and metabolic pathways involved in processing these compounds in living organisms (Hodgson & Casida, 1961).

Applications in Asymmetric Catalysis

- Study 3: A 2014 study in "Organometallics" by Sheeba et al. demonstrated the use of chiral ligands related to 1-phenylethyl N-(2-diethylaminoethyl)carbamate in the preparation of novel chiral Ru(II) complexes. These complexes were found effective for asymmetric transfer hydrogenation of ketones, a crucial reaction in synthetic organic chemistry (Sheeba et al., 2014).

Role in Chemical Synthesis

- Study 4 & 5: Studies by Lőrincz et al. (2019) and Masuno and Molinski (2001) explored the use of carbamates, including those similar to 1-phenylethyl N-(2-diethylaminoethyl)carbamate, in chemical synthesis. Lőrincz et al. utilized carbamate salts in supercritical carbon dioxide for resolving ibuprofen, while Masuno and Molinski demonstrated their role in the regioselective reduction of enamines to yield arylethylamine carbamates (Lőrincz et al., 2019); (Masuno & Molinski, 2001).

Drug Synthesis and Analysis

- Study 6 & 7: Vala et al. (2021) and Pereira et al. (1971) focused on the synthesis of carbamates and their analysis. Vala et al. presented methods for synthesizing phenyl carbamates, important in medicinal chemistry, while Pereira et al. explored the mass spectrometric analysis of alkyl-N-(1-phenylethyl)-carbamates (Vala et al., 2021); (Pereira et al., 1971).

Chiral Analysis and Separation

- Study 8 & 9: Research by Kryczka (2010) and Habel et al. (2007) in "Bulletin des Sociétés Chimiques Belges" and "Journal of Chromatography A", respectively, explored the synthesis and application of compounds similar to 1-phenylethyl N-(2-diethylaminoethyl)carbamate for the purpose of chiral analysis and separation, particularly in the context of secondary alcohols and hydroxy fatty acids (Kryczka, 2010); (Habel et al., 2007).

Propiedades

Número CAS |

52657-00-8 |

|---|---|

Nombre del producto |

1-phenylethyl N-(2-diethylaminoethyl)carbamate |

Fórmula molecular |

C48H76O19 |

Peso molecular |

957.1 g/mol |

Nombre IUPAC |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61) |

Clave InChI |

YDZWHGJRWMQCDP-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

263-265°C |

Descripción física |

Solid |

Sinónimos |

elatoside I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)-5,7-dimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1254340.png)

![3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)

![(3R,8S)-3-hydroxy-5-methoxy-2,2,8-trimethyl-3,4,7,8-tetrahydropyrano[4,3-h]chromen-10-one](/img/structure/B1254353.png)

![2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)

![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)